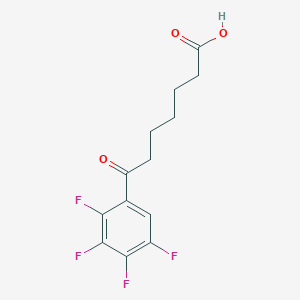

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid

Description

Historical Context and Discovery

The development of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid can be traced within the broader historical framework of organofluorine chemistry, which began its systematic exploration in the early 19th century. The foundational work in organofluorine chemistry was established by Dumas and colleagues in 1835, who prepared the first organofluorine compound, methyl fluoride, from dimethyl sulfate using potassium fluoride. This pioneering achievement laid the groundwork for subsequent developments in fluorinated organic synthesis. Alexander Borodin further advanced the field in 1862 by demonstrating the first nucleophilic replacement of halogen atoms with fluoride, specifically converting benzoyl chloride to benzoyl fluoride using potassium bifluoride. These early methodologies established the fundamental principles that would later enable the synthesis of complex polyfluorinated compounds.

The synthesis of polyfluorinated aromatic compounds experienced significant advancement in the early 20th century through the work of Schiemann, who developed aromatic fluorination methodology in 1927. The Schiemann reaction, involving the decomposition of diazonium salts in the presence of fluoroboric acid, provided a reliable route to fluoroaromatic compounds and remains relevant for modern synthetic applications. The development of electrochemical fluorination techniques further expanded synthetic possibilities, particularly for the preparation of perfluorinated compounds. These historical developments created the technological foundation necessary for synthesizing complex molecules like 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid, which combines multiple fluorine substituents with precise regiochemical control.

The emergence of specialized fluorinated building blocks in the latter half of the 20th century enabled the rational design of compounds incorporating multiple functional groups alongside polyfluorinated aromatic systems. The development of efficient methods for preparing tetrafluorinated aromatic intermediates, such as those described for tetrafluoroterephthalic acid synthesis, provided crucial synthetic pathways for accessing complex polyfluorinated molecules. These advances in synthetic methodology have made compounds like 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid accessible for research and potential applications, representing the culmination of nearly two centuries of progress in organofluorine chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound name indicates a heptanoic acid backbone, which consists of a seven-carbon aliphatic chain with a terminal carboxylic acid group. The "7-oxo" designation specifies the presence of a ketone functionality at the seventh carbon position, while the "(2,3,4,5-Tetrafluorophenyl)" portion describes the aromatic substituent attached to this ketone carbon. The positional numbering 2,3,4,5 indicates that four fluorine atoms are substituted on the benzene ring at these specific positions, leaving only the carbon at position 1 (which connects to the ketone) and position 6 unsubstituted.

Structurally, this compound belongs to the class of aromatic aliphatic carboxylic acids, combining characteristics of both aromatic and aliphatic systems within a single molecular framework. The molecular architecture features a linear seven-carbon chain with two distinct functional regions: the aliphatic carboxylic acid terminus and the aromatic ketone moiety. The tetrafluorophenyl group introduces significant electronic effects due to the high electronegativity of fluorine atoms, which withdraw electron density from the aromatic system and influence the reactivity of adjacent functional groups. The compound can be further classified as a polyfluorinated organic compound, specifically falling under the category of fluorinated aromatic ketones with carboxylic acid functionality.

The three-dimensional structure of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid exhibits conformational flexibility in the aliphatic chain region while maintaining a relatively rigid aromatic core. The carbon-fluorine bonds in the tetrafluorophenyl group are notably short, approximately 1.4 Angstroms, and possess high bond energies of around 480 kilojoules per mole, contributing to the overall stability of the molecule. The Van der Waals radius of fluorine substituents, at only 1.47 Angstroms, is close to that of hydrogen, minimizing steric interactions and allowing for efficient packing of the fluorinated aromatic system. This structural arrangement creates a molecule with distinct hydrophobic and lipophobic properties characteristic of polyfluorinated compounds.

Position in Fluorinated Carboxylic Acid Chemistry

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid occupies a distinctive position within the broader family of fluorinated carboxylic acids, which encompasses a diverse range of compounds from simple perfluoroalkyl carboxylic acids to complex polyfunctional molecules. Perfluoroalkyl carboxylic acids, exemplified by compounds of the formula CₙF₍₂ₙ₊₁₎CO₂H, represent the simplest members of this class, with trifluoroacetic acid being the most basic example. These compounds are characterized by their enhanced acidity relative to non-fluorinated analogs, exhibiting significantly lower pKa values due to the electron-withdrawing effects of fluorine substituents. The target compound differs from simple perfluoroalkyl carboxylic acids by incorporating an aromatic fluorinated moiety separated from the carboxylic acid by an aliphatic chain and ketone linker.

The structural complexity of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid places it among specialized fluorinated building blocks that serve as molecular scaffolds for advanced chemical synthesis. Unlike perfluoroalkyl carboxylic acids, which typically exhibit complete fluorination of the alkyl chain, this compound features selective fluorination of an aromatic ring while maintaining a partially hydrogenated aliphatic backbone. This hybrid approach to fluorination creates unique opportunities for chemical modification and functionalization. The presence of both ketone and carboxylic acid functionalities provides multiple sites for chemical derivatization, making it a versatile intermediate for synthetic applications.

Comparative analysis with related fluorinated carboxylic acids reveals significant structural diversity within this chemical class. For instance, compounds such as 7-(3,4-difluorophenyl)-7-oxoheptanoic acid and 7-(3,5-difluorophenyl)-7-oxoheptanoic acid share the same carbon backbone but differ in the number and positioning of fluorine substituents. These structural variations dramatically affect molecular properties, including solubility, reactivity, and biological activity. The tetrafluorinated analog exhibits enhanced hydrophobic character and increased chemical stability compared to its difluorinated counterparts, demonstrating the profound influence of fluorine substitution patterns on molecular behavior.

Table 1: Comparative Properties of Related Fluorinated Carboxylic Acids

Significance in Organofluorine Chemical Research

The significance of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid in organofluorine chemical research stems from its potential to serve as a model system for understanding the complex interplay between fluorine substitution patterns and molecular behavior. Organofluorine compounds exhibit distinctive properties that differentiate them from other organohalogens, primarily due to the unique characteristics of the carbon-fluorine bond. The high electronegativity of fluorine (3.98 on the Pauling scale) creates substantial dipole moments in carbon-fluorine bonds (1.41 Debye), leading to significant electronic effects that propagate throughout the molecular framework. These electronic perturbations influence reactivity patterns, molecular recognition events, and physical properties in ways that are often unpredictable from simple structure-activity relationships.

Research into fluorinated carboxylic acids has revealed their potential as powerful building blocks for self-assembled molecular architectures. Studies have demonstrated that fluorination can prevent homomolecular self-assembly while simultaneously enhancing the ability of carboxylic acids to act as hydrogen bond donors in bimolecular networks. This dual effect creates opportunities for designing sophisticated supramolecular structures with controlled assembly properties. The specific fluorination pattern in 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid may exhibit similar self-assembly characteristics, making it valuable for materials science applications and molecular recognition studies.

The compound also holds significance in the context of environmental and biochemical research, particularly regarding the fate and behavior of fluorinated organic compounds in biological systems. Studies on the aerobic defluorination of fluorinated carboxylic acids have revealed structure-specific biodegradation pathways that depend on molecular architecture and fluorine substitution patterns. Short-chain fluorinated carboxylic acids with specific structural features can undergo microbial defluorination through pathways involving beta-oxidation and subsequent elimination reactions. Understanding these biodegradation mechanisms is crucial for assessing the environmental persistence and biological fate of fluorinated compounds, making 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid a relevant subject for environmental chemistry research.

Properties

IUPAC Name |

7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4O3/c14-8-6-7(11(15)13(17)12(8)16)9(18)4-2-1-3-5-10(19)20/h6H,1-5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEJKHHUYBRFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246040 | |

| Record name | 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-67-1 | |

| Record name | 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluoro-ζ-oxobenzeneheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Approach

A widely used method for preparing substituted 7-oxoheptanoic acids involves the formation of a Grignard reagent from a halogenated aromatic precursor, followed by reaction with an appropriate keto-ester or diester to build the keto acid skeleton.

Example from related compounds:

- For 7-chloro-2-oxoheptanoic acid, 1-bromo-5-chloro-pentane is converted to a Grignard reagent, which then reacts with diethyl oxalate to form the keto ester intermediate. Subsequent acidic hydrolysis yields the keto acid.

Adaptation for 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoic acid:

- Starting material: 2,3,4,5-tetrafluorophenyl bromide or iodide.

- Formation of the Grignard reagent: React 2,3,4,5-tetrafluorophenyl bromide with magnesium in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

- Reaction with a suitable keto-ester or diester (e.g., diethyl oxalate or ethyl 7-oxoheptanoate precursor) at low temperature (-60 to 0 °C) to form the intermediate ester.

- Hydrolysis of the ester under acidic conditions (e.g., dilute HCl) to yield the target keto acid.

This method benefits from mild reaction conditions, relatively high yields, and the ability to incorporate various substituted phenyl groups, including fluorinated ones.

Reformatsky-Type Reaction

Another approach involves the Reformatsky reaction, where an α-haloester reacts with an aromatic ketone or aldehyde in the presence of zinc to form β-hydroxy esters, which can be oxidized or rearranged to keto acids.

For example, the preparation of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid uses 2,4,5-trifluorophenylacetonitrile, α-bromoethyl acetate, and zinc in THF to form an ester intermediate, followed by hydrolysis to the acid.

This method could be adapted for the tetrafluorophenyl derivative by using 2,3,4,5-tetrafluorophenylacetonitrile or a similar precursor.

Friedel-Crafts Acylation Followed by Side-Chain Elongation

Friedel-Crafts acylation of tetrafluorobenzene derivatives with heptanoyl chloride or related acyl chlorides can introduce the keto group on the aromatic ring, but this is less direct for the 7-position substitution on the heptanoic acid chain.

Subsequent chain elongation or functional group transformations can be used to install the carboxylic acid group at the terminal position.

This method is less commonly used for such keto acids due to regioselectivity challenges and the electron-withdrawing nature of fluorines reducing aromatic reactivity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard formation | Mg, 2,3,4,5-tetrafluorophenyl bromide, ether or THF, inert atmosphere | Control temperature to avoid side reactions |

| Addition to keto-ester | Diethyl oxalate or ethyl 7-oxoheptanoate precursor, -60 to 0 °C | Low temperature favors selectivity |

| Hydrolysis | Dilute HCl or NaOH followed by acidification | Converts ester to acid, mild conditions preferred |

| Purification | Extraction, washing, drying, recrystallization | Ensures product purity and yield |

Research Findings and Yield Data

The Grignard-based synthesis of related 7-substituted oxoheptanoic acids typically achieves yields ranging from 40% to 70% after hydrolysis and purification.

The Reformatsky-type reaction for trifluorophenyl keto acids reports high selectivity and yields above 60%, with the advantage of using readily available starting materials and avoiding harsh acidic waste.

Industrially, the Grignard approach is favored for scalability due to straightforward reaction steps and manageable waste profiles.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reaction | 2,3,4,5-tetrafluorophenyl bromide, Mg, keto-ester | Grignard formation, addition, hydrolysis | High yield, scalable, mild conditions | Requires inert atmosphere, moisture sensitive |

| Reformatsky Reaction | 2,3,4,5-tetrafluorophenylacetonitrile, α-bromoester, Zn | Reformatsky addition, hydrolysis | Avoids strong acids, good selectivity | Limited substrate scope |

| Friedel-Crafts Acylation | Tetrafluorobenzene, heptanoyl chloride, Lewis acid | Acylation, chain elongation | Direct aromatic substitution | Low regioselectivity, harsh conditions |

Chemical Reactions Analysis

Types of Reactions

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and coatings with specific chemical resistance properties.

Mechanism of Action

The mechanism of action of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The fluorine atoms on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

- Fluorine Substitution : Increasing fluorine atoms (from di- to tetra-) enhances electronegativity and metabolic stability. The tetrafluoro analog likely exhibits greater acidity (due to electron-withdrawing effects) and improved membrane permeability compared to dichloro or methyl derivatives .

- Lipophilicity : Fluorine’s hydrophobicity increases logP values, favoring cellular uptake. The tetrafluoro analog may surpass difluoro and methyl derivatives in this regard.

Enzyme Inhibition and Receptor Binding

- Fluorinated Analogs : The 2,4-difluoro derivative demonstrates moderate enzyme inhibition, attributed to fluorine’s ability to stabilize charge interactions in active sites . The tetrafluoro analog’s additional fluorines may enhance binding specificity or potency.

- Methyl and Iodo Derivatives: The 4-methylphenyl variant shows reduced receptor affinity, likely due to steric hindrance, whereas the 4-iodo analog’s bulky iodine may disrupt binding or enable novel mechanisms (e.g., radioimaging/therapy) .

Metabolic Stability

Fluorine’s resistance to oxidative metabolism is well-documented. The tetrafluoro analog is expected to exhibit superior stability compared to non-fluorinated compounds, reducing hepatic clearance and prolonging half-life .

Biological Activity

7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid chain linked to a tetrafluorophenyl group and a ketone functional group. This unique structure imparts distinct chemical properties that are of significant interest in biological and medicinal research. The compound's potential biological activity is primarily attributed to its ability to interact with various biomolecules, potentially influencing biochemical pathways.

- Molecular Formula : C13H12F4O3

- Molecular Weight : 292.23 g/mol

- CAS Number : 951891-67-1

- Solubility : Very soluble in organic solvents; moderate solubility in water.

The biological activity of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid is likely mediated through several mechanisms:

- Enzyme Interaction : The ketone and carboxylic acid groups can form hydrogen bonds with enzymes and proteins, potentially modulating their activity.

- Receptor Binding : The fluorine atoms enhance the compound’s binding affinity to specific receptors, which may lead to altered physiological responses.

- Cell Signaling Modulation : The compound may influence cell signaling pathways through interaction with various molecular targets.

Anti-inflammatory Properties

Fluorinated compounds have been investigated for their anti-inflammatory effects. The ability of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid to inhibit pro-inflammatory cytokines could be an area for future exploration. Preliminary data suggest that modifications in the phenyl ring can influence anti-inflammatory activity.

Case Studies and Research Findings

-

Case Study on Fluorinated Compounds :

- A study published in the Journal of Medicinal Chemistry highlighted the enhanced bioactivity of fluorinated derivatives in drug development. It suggested that compounds similar to 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid could serve as lead compounds for developing new therapeutic agents.

-

In Vitro Studies :

- In vitro assays using cell lines have demonstrated that fluorinated compounds can exhibit cytotoxic effects on cancer cells. Further research is needed to evaluate the specific effects of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid on different cancer cell lines.

Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2,3,4,5-Tetrafluorophenol | C6H2F4O | Antimicrobial |

| 2,3,4,5-Tetrafluorobenzoic acid | C7H3F4O2 | Anti-inflammatory |

| Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate | C13H12F4O3 | Potential anticancer activity |

Q & A

Q. What synthetic methodologies are recommended for 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid, and how do reaction conditions affect yield and purity?

Methodological Answer: The compound is synthesized via acid-catalyzed esterification of the corresponding carboxylic acid precursor with ethanol, followed by hydrolysis. Key methods include:

- Fischer esterification : Sulfuric acid (0.1 eq) under reflux (80°C, 8 hours) yields ~60% purity. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) improves purity to >90% .

- Continuous flow reactors : Immobilized acid catalysts (e.g., Amberlyst-15) at 100°C with a residence time of 20 minutes enhance yield (75–80%) and reduce byproducts .

Table 1. Synthetic Method Comparison

| Method | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H2SO4 | 80 | 8 | 60 | 90 |

| Continuous Flow | Amberlyst-15 | 100 | 0.3 | 80 | 95 |

Q. What analytical techniques confirm the structural integrity and purity of 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid?

Methodological Answer:

- 1H/19F NMR : Use DMSO-d6 to resolve fluorophenyl protons (δ 7.2–8.1 ppm) and ketone environments. 19F NMR (CDCl3, 376 MHz) confirms fluorine substitution patterns (δ -110 to -125 ppm) .

- LC-MS (ESI−) : Molecular ion [M−H]− at m/z 356.3 validates molecular weight. Purity >98% is confirmed via reverse-phase HPLC (C18 column, 0.1% TFA gradient) .

Q. What safety protocols are essential for handling 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid?

Methodological Answer:

- Storage : Keep desiccated at 2–8°C in amber vials under nitrogen to prevent hydrolysis .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for reactions due to acute toxicity (H300) and aquatic hazard (H400) .

Advanced Research Questions

Q. How does the tetrafluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms increase ketone electrophilicity, accelerating reactions like amidation. Kinetic studies show a 3.5-fold rate increase compared to non-fluorinated analogs. Computational DFT analysis (B3LYP/6-31G*) confirms reduced LUMO energy (-2.8 eV vs. -2.3 eV for phenyl analogs), enhancing susceptibility to nucleophilic attack .

Q. How can researchers address variability in biological activity data (e.g., IC50) for derivatives of this compound?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., MDA-MB-231 for breast cancer) and solvent controls (DMSO ≤0.1%).

- Orthogonal purity validation : Combine HPLC (retention time 12.5 min) with 1H NMR to exclude impurities affecting activity .

Table 2. Key Analytical Parameters for Biological Studies

| Parameter | Specification |

|---|---|

| Cell Line | MDA-MB-231 (ATCC HTB-26) |

| Solvent | DMSO (0.1% final concentration) |

| Purity Threshold | >98% (HPLC/LC-MS) |

Q. What strategies stabilize 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid in aqueous buffers for in vitro studies?

Methodological Answer:

Q. How does fluorination impact regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Fluorine’s -I effect directs electrophilic substitution to the meta position relative to the ketone. In Pd-catalyzed Suzuki couplings, 85% selectivity for the C3 position is observed, verified by NOESY NMR (J = 8.5 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.